Methyl quinoline-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUGRPXEZGEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388240 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21233-61-4 | |
| Record name | methyl quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Quinoline 4 Carboxylate and Its Analogues
Direct Esterification Approaches to Methyl Quinoline-4-carboxylate (B1235159)
Direct esterification represents a straightforward method for the synthesis of methyl quinoline-4-carboxylate, starting from the corresponding carboxylic acid. This approach is fundamental in organic synthesis and can be achieved through various standard protocols.
Esterification of Quinoline-4-carboxylic Acid Precursors
The conversion of quinoline-4-carboxylic acid to its methyl ester is a common final step following the synthesis of the acid scaffold. While classic Fischer-Speier esterification conditions can be employed, they have been reported to result in low yields for certain substituted quinoline-4-carboxylic acids. nih.gov To overcome these limitations, alternative methods have been developed.
One effective strategy involves a two-step process where the carboxylic acid is first converted to a more reactive acid chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting acid chloride is then reacted with methanol to yield the desired methyl ester. acs.org
Another successful method involves the generation of a carboxylate salt, which is then alkylated. For instance, the cesium salt of the carboxylic acid can be formed and subsequently treated with iodomethane (methyl iodide) to produce the methyl ester. nih.gov For substrates where other methods fail, the use of diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) presents a powerful, albeit hazardous, option for achieving high-yield methylation. nih.gov
Table 1: Selected Methods for Esterification of Quinoline-4-carboxylic Acid Derivatives
| Starting Material | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| 2-Hydroxyquinoline-4-carboxylic acid | 1. Thionyl chloride, DMF; 2. Amine | Quinoline-4-carboxamide | Intermediate acid chloride formed in situ | acs.org |
| Substituted quinoline-4-carboxylic acid | 1. Cesium carbonate; 2. Iodomethane | This compound | Alternative to low-yielding Fischer esterification | nih.gov |
| Substituted quinoline-4-carboxylic acid | TMS-diazomethane | This compound | Effective when other methods fail | nih.gov |
One-Pot Synthesis Strategies for Quinoline-4-carboxylates via Esterification
One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several such strategies have been developed for the direct synthesis of quinoline-4-carboxylates.
An improved, one-step Pfitzinger-type reaction has been developed that facilitates the direct synthesis of quinoline-4-carboxylic esters. fao.orgthieme-connect.com This method utilizes the reaction of isatins with N,N-dimethylenaminones in the presence of an alcohol (such as methanol) and is promoted by trimethylsilyl chloride (TMSCl). thieme-connect.comscispace.com This process involves both the formation of the quinoline (B57606) ring and the esterification in a single pot, avoiding the need to isolate and purify the intermediate carboxylic acid. thieme-connect.com
Similarly, modifications of the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, can be adapted to produce quinoline esters directly. By substituting pyruvic acid with its ester, methyl pyruvate, the reaction yields the corresponding this compound in a single step. nih.govacs.org This approach has proven effective for a range of anilines, including those with electron-withdrawing groups that often give low yields in traditional Doebner reactions. nih.govacs.org
Classical Quinoline Ring Formation Reactions for Quinoline-4-carboxylic Acid Scaffolds
The construction of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions dedicated to this purpose. For the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction is a particularly powerful and widely used method.
Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatization
First reported by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical reaction that condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction is a convenient one-pot synthetic route to this important class of compounds. jocpr.comijsr.net
The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound (a ketone or aldehyde) to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization of the enamine followed by dehydration yields the final quinoline-4-carboxylic acid product. wikipedia.org
Reaction of Isatin Derivatives with α-Methylene Ketones
The versatility of the Pfitzinger reaction stems from the wide variety of isatin derivatives and carbonyl compounds that can be used as starting materials. researchgate.net The reaction of isatins with ketones that possess an α-methylene group (a -CH₂- group adjacent to the carbonyl) is a common application of this methodology. jocpr.com For example, the condensation of isatin with various substituted acetophenones or propiophenones in a strongly alkaline medium, such as potassium hydroxide in ethanol, is frequently used to prepare a diverse range of 2-aryl and/or 3-alkyl-quinoline-4-carboxylic acids. nih.govacs.orgsemanticscholar.org
Table 2: Examples of Pfitzinger Reaction with α-Methylene Ketones
| Isatin Derivative | Ketone | Base | Product | Reference |
|---|---|---|---|---|
| Isatin | Acetone | Potassium hydroxide | 2-Methylquinoline-4-carboxylic acid | ijsr.netsemanticscholar.org |
| Isatin | Benzophenone | Potassium hydroxide | 2,3-Diphenylquinoline-4-carboxylic acid | ijsr.netsemanticscholar.org |
| 5-Fluoroisatin | Substituted methyl ketone | Potassium hydroxide | 6-Fluoro-quinoline-4-carboxylic acid derivative | acs.org |
Optimization and Modifications in Pfitzinger Synthesis Protocols
While the classical Pfitzinger reaction is robust, it often requires harsh conditions, such as strong bases and high temperatures. thieme-connect.com Consequently, numerous modifications have been developed to improve the reaction's efficiency, expand its substrate scope, and make it more environmentally benign.
Recent advancements include the use of microwave irradiation to accelerate the reaction, significantly reducing reaction times. acs.org Researchers have also explored alternative reaction media, such as performing the condensation in water, to develop greener synthetic protocols. researchgate.net Furthermore, an improved Pfitzinger condensation performed under acidic conditions has been established, providing an efficient route to certain quinoline-4-carboxylic acid derivatives that are not easily obtained under the traditional basic conditions. documentsdelivered.com
One of the most significant modifications is the development of one-pot procedures that directly yield quinoline-4-carboxylates, as mentioned previously. thieme-connect.com The use of TMSCl as a mediator in the reaction between isatins and N,N-dimethylenaminones in an alcoholic solvent allows for a tandem esterification and cyclization, representing a highly efficient variation of the traditional Pfitzinger synthesis. thieme-connect.com These modern adaptations have enhanced the utility of the Pfitzinger reaction, solidifying its importance in the synthesis of quinoline-containing compounds.
Doebner Reaction for Quinoline-4-carboxylic Acid Synthesis
The Doebner reaction, first reported by Oscar Doebner in 1887, is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgnih.gov It serves as a powerful three-component reaction that provides a direct route to the quinoline core, which is a precursor to esters like this compound. nih.govresearchgate.net
The fundamental principle of the Doebner reaction is the condensation of an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net This one-pot synthesis is valued for its ability to construct the quinoline scaffold from readily available starting materials. researchgate.net The reaction is versatile, allowing for the use of various substituted anilines and aldehydes to produce a diverse library of 2-substituted quinoline-4-carboxylic acids. nih.govnih.gov While traditionally effective, the reaction can sometimes be limited by low yields, particularly when using anilines bearing electron-withdrawing groups. nih.govnih.gov
The electronic and steric properties of the substituents on the aromatic amine and aldehyde reactants significantly impact the outcome of the Doebner synthesis.
Electronic Effects: Anilines with electron-withdrawing groups are known to exhibit low reactivity and often result in poor product yields under conventional Doebner conditions. nih.gov Conversely, a modified approach known as the Doebner hydrogen-transfer reaction has been developed that successfully accommodates both electron-donating and electron-withdrawing groups on the aniline. nih.gov For the formation of certain by-products like 2-methylquinoline-4-carboxylic acid derivatives, aniline derivatives with electron-donating groups have been found to be necessary. tandfonline.com
Steric and Positional Effects: The position of substituents on the aniline ring influences reactivity. Studies have shown that anilines with substituents in the meta and para positions are generally better reactants than those with ortho substituents, which can sterically hinder the reaction. acs.org The cyclization step of the reaction is regioselective, with the ring closure preferentially occurring at the position with less steric hindrance. tandfonline.com
The following table summarizes the observed influence of substituents on the reaction.
| Substituent Type on Aniline | Position | Effect on Yield/Reactivity | Reference |
| Electron-Withdrawing | Any | Low yields in conventional Doebner reaction. | nih.gov |
| Electron-Donating | Any | Can promote the formation of 2-methyl by-products. | tandfonline.com |
| Any | Ortho | Reduced reactivity compared to meta/para isomers. | acs.org |
| Any | Meta / Para | Preferred for higher reactivity. | acs.org |
The precise mechanism of the Doebner reaction has been a subject of study, and two primary pathways are generally proposed. wikipedia.org
Pathway 1: This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aromatic amine. Subsequent intramolecular cyclization onto the benzene ring, followed by proton shifts and dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org
Pathway 2: An alternative mechanism starts with the formation of a Schiff base from the reaction between the aromatic amine and the aldehyde. wikipedia.org This Schiff base then reacts with the enol form of pyruvic acid. wikipedia.orgnih.gov This adduct proceeds through cyclization and dehydration, similar to the first pathway, to form a dihydroquinoline intermediate. nih.gov The final step is an oxidation of this intermediate to the aromatic quinoline system. nih.govyoutube.com Recent studies suggest this oxidation can occur via a hydrogen transfer between the dihydroquinoline intermediate and the imine (Schiff base), which acts as the hydrogen acceptor. nih.gov
Advanced Synthetic Strategies for Quinoline-4-carboxylate Derivatives
To overcome the limitations of classical methods, such as harsh conditions or long reaction times, advanced synthetic strategies have been developed. These include novel catalytic systems and the use of alternative energy sources to improve efficiency and yield.
Modern catalysis offers significant advantages for quinoline synthesis, including milder reaction conditions, higher selectivity, and improved yields.
Indium(III) Chloride Catalysis: Indium(III) chloride (InCl₃) has emerged as a highly effective Lewis acid catalyst for various organic transformations, including the synthesis of quinolines. acs.org It is noted for being non-toxic, recyclable, and water-tolerant. researchgate.net InCl₃ can catalyze the one-pot synthesis of quinoline derivatives from anilines and β-ketoesters at moderate temperatures (60°C) in ethanol, with the catalyst being reusable for several runs with only a slight decrease in activity. It has also been successfully used in the rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and acrylates, particularly in combination with microwave irradiation. nih.govrsc.org
Ionically Tagged Magnetic Nanoparticles: A novel and green catalytic approach involves the use of ionically tagged magnetic nanoparticles. acs.orgnih.gov Specifically, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride has been designed as a catalyst for preparing 2-aryl-quinoline-4-carboxylic acids. acs.orgacs.org This heterogeneous catalyst facilitates the one-pot reaction of aryl aldehydes, pyruvic acid, and an amine under solvent-free conditions. nih.gov A key advantage is the catalyst's magnetic nature, which allows for easy separation from the reaction mixture using an external magnet and subsequent reuse. nih.gov
The table below presents data on the synthesis of various 2-aryl-quinoline-4-carboxylic acid derivatives using this magnetic nanoparticle catalyst.
| Entry | Amine | Aldehyde | Time (min) | Yield (%) |
| 1 | 1-Naphthylamine | 4-Methylbenzaldehyde | 12 | 93 |
| 2 | 1-Naphthylamine | 4-Chlorobenzaldehyde | 15 | 91 |
| 3 | 1-Naphthylamine | 4-Nitrobenzaldehyde | 12 | 92 |
| 4 | Aniline | 4-Methylbenzaldehyde | 25 | 88 |
| 5 | Aniline | 4-Chlorobenzaldehyde | 30 | 84 |
| 6 | Aniline | 4-Nitrobenzaldehyde | 25 | 86 |
| 7 | 4-Methylaniline | 4-Methylbenzaldehyde | 20 | 90 |
| 8 | 4-Methylaniline | 4-Chlorobenzaldehyde | 25 | 87 |
Data sourced from studies on Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalysis. nih.gov
Microwave irradiation has been widely adopted as an alternative energy source in organic synthesis to dramatically reduce reaction times and often improve yields compared to conventional heating methods.
In the context of the Doebner reaction, microwave-assisted synthesis has proven highly effective. Reactions that typically require several hours to proceed to completion under conventional reflux conditions can be finished in a matter of minutes under microwave irradiation. rsc.org For example, a three-component reaction of aromatic aldehydes, anilines, and pyruvic acid using a p-TSA catalyst in ethanol under microwave conditions at 80°C furnished quinoline derivatives in 3-4 minutes, compared to 3 hours to overnight for the conventional method. rsc.org Another report details the synthesis of quinoline-4-carboxylic acids from quinoline-2,4-dicarboxylic acids in water at 190–200°C in just 5 minutes. dntb.gov.ua The combination of microwave heating with catalysts like InCl₃ can lead to even more rapid synthesis, achieving isolated yields of up to 57% within 3 minutes. nih.govrsc.org
| Method | Catalyst | Reaction Time | Typical Yield | Reference |
| Conventional Heating | p-TSA | 3 hours - overnight | Lower | rsc.org |
| Microwave Irradiation | p-TSA | 3 - 4 minutes | 50 - 80% | rsc.org |
| Microwave Irradiation | None (hydrolysis) | 5 minutes | Good | dntb.gov.ua |
| Microwave Irradiation | InCl₃ | 3 minutes | up to 57% | nih.gov |
Multi-component Reactions (e.g., Ugi Reaction for related quinoline structures)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net This approach is valued for its high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular scaffolds. rsc.orgresearchgate.net In the context of quinoline synthesis, various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed. rsc.org
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR used to assemble a wide range of α-acylamino amides, which can then be used as precursors for quinoline structures. acs.org A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.orgrsc.org The sequence can be adapted to create quinoline scaffolds through subsequent reactions, such as Pd-catalyzed intramolecular arylation, which forges the heterocyclic ring. acs.org This two-step process, combining the diversity-generating Ugi reaction with a cyclization step, provides an efficient pathway to complex quinoline systems. acs.org
Recent innovations have expanded the scope of the Ugi reaction for direct quinoline functionalization. One novel approach replaces the traditional carboxylic acid component with quinoline N-oxides. acs.org In this N-oxide-induced Ugi reaction, aldehydes, amines, and isocyanides react with the quinoline N-oxide to directly furnish quinoline C2-amino amides through a deoxygenative C(sp2)–H functionalization process. acs.org This method capitalizes on the unique reactivity of the N-oxide to drive the reaction and introduce functionality at the C2 position of the quinoline ring, opening an efficient route to biologically relevant compounds. acs.org
Derivatization and Structural Diversification of this compound Analogues
Regioselective Alkylation and Methylation Studies on Quinoline Carboxylate Systems
The regioselective introduction of alkyl and methyl groups onto the quinoline carboxylate framework is a critical strategy for the synthesis of new analogues with tailored properties. The specific placement of these substituents can profoundly influence the molecule's biological activity and physicochemical characteristics. Researchers have developed various methods to control the position of alkylation and methylation by exploiting the inherent reactivity of the quinoline system or by using specific reagents and catalysts.
One detailed study investigated the consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I). mdpi.com The initial step was found to be highly regioselective, leading exclusively to S-methylation, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com Subsequent alkylation of this product resulted in a mixture of O-methylation and N-methylation products, with the O-methylated analogue being predominant. mdpi.com This regioselectivity provides a basis for the reliable design of combinatorial libraries based on this scaffold. mdpi.com
| Starting Material | Reagent | Primary Product(s) | Selectivity |
|---|---|---|---|
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I (1st stage) | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | S-methylation |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I (2nd stage) | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Predominantly O-methylation over N-methylation |
Other advanced strategies for regioselective functionalization involve directed C-H activation and metalation. The use of quinoline N-oxides allows for site-selective modifications; for instance, a rhodium(III)-catalyzed reaction can achieve C8-alkylation with maleimides. nih.gov Similarly, a transition-metal-free, KOtBu-mediated reaction enables the C2-benzylation of quinoline N-oxides with benzylboronates. researchgate.net Furthermore, the use of magnesium-based reagents offers versatile control over functionalization. By selecting appropriate reagents like i-PrMgCl·LiCl or TMPMgCl·LiCl, it is possible to achieve regioselective magnesiation at various positions (C2, C3, C4), which can then be trapped with an electrophile to introduce a desired substituent. acs.orgnih.gov These methods provide powerful tools for the precise and flexible derivatization of the quinoline core.
Rational Design of Substituents for Targeted Biological Activities
The rational design of substituents on the this compound scaffold is a cornerstone of modern medicinal chemistry, aiming to optimize interactions with biological targets and enhance therapeutic efficacy. This process relies heavily on understanding the structure-activity relationship (SAR), which defines how specific chemical features of a molecule relate to its biological activity. nih.govnih.gov
For quinoline-4-carboxylic acid analogues targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, SAR studies have identified three critical regions for inhibitory activity. nih.gov
C2 Position : This position requires bulky, hydrophobic substituents for optimal activity. nih.gov
C4 Position : There is a strict requirement for a carboxylic acid or its corresponding salts at this position, as it often forms crucial interactions like salt bridges with arginine residues (e.g., R136) in the enzyme's active site. nih.govnih.gov
Benzo Portion of the Ring : Appropriate substitutions on the fused benzene ring are necessary to complete the pharmacophore and enhance binding. nih.gov
The design process often begins with a "hit" compound identified from screening, which is then systematically modified to improve its properties. For example, in the development of quinoline-4-carboxamide antimalarials, an initial hit with moderate potency was optimized by modifying substituents at the R¹ and R² positions. acs.org This led to lead molecules with low nanomolar potency and improved pharmacokinetic profiles. acs.org
The introduction of specific functional groups is guided by the desire to form new interactions with the target protein. For instance, incorporating hydrogen-bond acceptors can create novel electrostatic interactions, as seen in the discovery of potent quinoline-based DHODH inhibitors that form water-mediated hydrogen bonds with the enzyme. nih.gov Similarly, modifying the side chain at the C4 position of quinolines is a well-established strategy in antimalarial drug design, where factors like the length and basicity of a dialkylaminoalkyl side chain are critical for activity. pharmacy180.comresearchgate.net These rational design strategies, which modulate lipophilicity, metabolic stability, and target binding, are essential for transforming basic quinoline scaffolds into potent and selective therapeutic agents. nih.govresearchgate.net
| Position on Quinoline Ring | Substituent Type | Impact on Biological Activity (Example: DHODH Inhibition) | Reference |
|---|---|---|---|
| C2 | Bulky, hydrophobic groups | Necessary for potent inhibition | nih.gov |
| C3 | Methyl group | Can reduce activity in some antimalarial contexts | pharmacy180.com |
| C4 | Carboxylic acid / Carboxamide | Strictly required; forms critical salt bridges and hydrogen bonds with the target enzyme | nih.govnih.gov |
| C7 | Chloro group | Often optimal for antimalarial activity | pharmacy180.com |
| Benzo portion (e.g., C6) | Fluoro group | Can enhance binding and overall activity | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Proton NMR (¹H NMR) analysis of methyl quinoline-4-carboxylate (B1235159) reveals the number of distinct proton environments, their chemical shifts (δ), and their coupling patterns (spin-spin splitting), which helps to map the proton arrangement on the quinoline (B57606) ring system and the methyl ester group.
The aromatic region of the spectrum is expected to show signals for the six protons on the quinoline core. The proton at the C-2 position is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom, appearing at the furthest downfield position. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) exhibit complex splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted aromatic system. The proton at C-3 also appears in the aromatic region. The methyl ester group gives rise to a distinct singlet, typically in the upfield region of the aromatic signals, corresponding to the three equivalent protons of the methyl group. oregonstate.edu
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl quinoline-4-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | Doublet (d) |
| H-3 | 8.2 - 8.4 | Singlet (s) |
| H-5 | 8.0 - 8.2 | Doublet (d) |
| H-6 | 7.6 - 7.8 | Triplet (t) |
| H-7 | 7.8 - 8.0 | Triplet (t) |
| H-8 | 8.1 - 8.3 | Doublet (d) |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) |
Note: Predicted values are based on typical chemical shift ranges for quinoline and methyl ester functional groups. oregonstate.educhemistrysteps.com
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.
The spectrum will feature eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield, typically above 165 ppm. nih.gov The nine carbons of the quinoline ring system resonate in the aromatic region (approximately 115-150 ppm), with quaternary carbons (C-4, C-4a, C-8a) often showing weaker signals. The carbon of the methyl ester group (-OCH₃) is the most shielded, appearing furthest upfield. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 140 - 142 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 127 - 129 |
| C-7 | 130 - 132 |
| C-8 | 129 - 131 |
| C-8a | 148 - 150 |
| -OCH₃ | 52 - 54 |
Note: Predicted values are based on typical chemical shift ranges for quinoline and methyl ester functional groups. wisc.eduillinois.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.
For this compound (C₁₁H₉NO₂), the high-resolution mass spectrum will show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight of 187.19 g/mol . nih.gov
Electron impact ionization (EI) would lead to characteristic fragmentation patterns. The stability of the aromatic quinoline ring often results in a prominent molecular ion peak. libretexts.org Key fragmentation pathways for esters typically involve the cleavage of bonds adjacent to the carbonyl group. metwarebio.com Expected fragmentation includes:
Loss of the methoxy (B1213986) radical (•OCH₃): This would produce a fragment ion at m/z 156 ([M-31]⁺), corresponding to the quinoline-4-carbonyl cation.
Loss of the carbomethoxy group (•COOCH₃): This cleavage would result in a fragment ion at m/z 128 ([M-59]⁺), corresponding to the quinolinyl cation.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula of Fragment |
| 187 | [M]⁺ (Molecular Ion) | [C₁₁H₉NO₂]⁺ |
| 156 | [M - •OCH₃]⁺ | [C₁₀H₆NO]⁺ |
| 128 | [M - •COOCH₃]⁺ | [C₉H₆N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The most prominent peaks would be associated with the ester group and the aromatic quinoline system.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. libretexts.org
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester is expected between 1200-1300 cm⁻¹. specac.com
Aromatic C=C and C=N Stretches: Multiple sharp peaks of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations within the quinoline ring.
Aromatic C-H Stretch: A peak or group of peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) indicates the C-H stretching of the aromatic ring. vscht.cz
Aliphatic C-H Stretch: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050 - 3150 | C-H Stretch | Aromatic (Quinoline) |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₃) |
| 1710 - 1730 | C=O Stretch | Ester |
| 1450 - 1620 | C=C / C=N Stretch | Aromatic (Quinoline) |
| 1200 - 1300 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinoline ring system, being a large conjugated aromatic system, exhibits characteristic π → π* transitions.
The spectrum of this compound is expected to show strong absorption bands in the UV region, typically between 200 and 400 nm. researchgate.net The conjugated π-system of the quinoline core is the primary chromophore responsible for these absorptions. The ester group attached at the 4-position can also influence the electronic environment and thus the position and intensity of the absorption maxima (λ_max). masterorganicchemistry.com The presence of non-bonding electrons on the nitrogen and oxygen atoms may also allow for weaker n → π* transitions, which typically occur at longer wavelengths than the π → π* transitions. masterorganicchemistry.com The exact λ_max values can be influenced by the solvent used for the analysis. beilstein-journals.org
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the most unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.
A successful crystallographic analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions. It would confirm the planarity of the quinoline ring system and provide the exact bond distances and angles for the methyl ester substituent relative to the ring. Furthermore, this analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as π-π stacking or hydrogen bonding that govern the solid-state structure. A review of the current literature did not yield a reported crystal structure for this specific compound. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and energy states with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by the electron density. nih.gov For Methyl quinoline-4-carboxylate (B1235159), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation (ground state geometry). dergi-fytronix.comscirp.org
This process of geometry optimization calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. scirp.org The results of such an analysis provide a precise structural framework essential for understanding the molecule's reactivity and interactions. DFT methods are also effective for calculating various electronic properties, including orbital energies and charge distributions. rsc.orgnih.gov
Table 1: Representative Optimized Geometric Parameters for Methyl quinoline-4-carboxylate (Conceptual) This table presents conceptual data typical for a DFT/B3LYP analysis.
| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |
| Bond Length | C2-C3 | 1.37 | Bond Angle | C2-N1-C9 | 117.5 |
| Bond Length | C3-C4 | 1.42 | Bond Angle | C3-C4-C10 | 120.1 |
| Bond Length | C4-C(O) | 1.50 | Bond Angle | C4-C(O)-O1 | 124.0 |
| Bond Length | C(O)-O1 | 1.21 | Bond Angle | C4-C(O)-O2 | 111.5 |
| Bond Length | C(O)-O2 | 1.35 | Bond Angle | C(O)-O2-CH3 | 116.0 |
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to study excited states and predict electronic absorption spectra. uci.edunih.gov TD-DFT calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu The poles in this response correspond to the electronic transition energies of the molecule. nih.gov
This approach allows for the simulation of the UV-Visible absorption spectrum of this compound, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the nature of electronic transitions, such as π→π* or n→π* transitions, within the quinoline (B57606) ring system. rsc.org
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and readily undergoes electronic transitions. researchgate.net From the energies of the HOMO and LUMO, various quantum chemical parameters can be calculated to further describe the molecule's reactivity. ijastems.org
Table 2: Calculated FMO Parameters for this compound (Conceptual) This table presents conceptual data derived from typical HOMO-LUMO energy values.
| Parameter | Symbol | Formula | Value (eV) |
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.80 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |
| Ionization Potential | I | -EHOMO | 6.50 |
| Electron Affinity | A | -ELUMO | 1.80 |
| Global Hardness | η | (I - A) / 2 | 2.35 |
| Global Softness | S | 1 / (2η) | 0.21 |
| Electronegativity | χ | (I + A) / 2 | 4.15 |
| Chemical Potential | μ | -(I + A) / 2 | -4.15 |
| Electrophilicity Index | ω | μ2 / (2η) | 3.66 |
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the transfer of charge between filled and empty orbitals within a molecule. nih.gov This method provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into a set of localized orbitals (NBOs). dergi-fytronix.com
Table 3: Selected NBO Second-Order Perturbation Interactions for this compound (Conceptual) This table illustrates typical donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Occupancy | Acceptor NBO (j) | Occupancy | E(2) (kcal/mol) |
| LP(1) N1 | 1.98e | π(C2-C3) | 0.25e | 25.5 |
| LP(2) O1 | 1.97e | π(C4-C(O)) | 0.18e | 18.2 |
| π(C5-C10) | 1.99e | π(C6-C7) | 0.22e | 20.1 |
| π(C8-C9) | 1.99e | π(N1-C2) | 0.28e | 19.8 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. wolfram.com This analysis is crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov
For this compound, the MEP map typically shows:
Negative Potential (Red/Yellow): These regions are electron-rich and correspond to sites susceptible to electrophilic attack. They are generally located around electronegative atoms, such as the nitrogen of the quinoline ring and the oxygen atoms of the carboxylate group. nih.gov
Positive Potential (Blue): These regions are electron-poor and indicate sites for potential nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic ring. wolfram.com
Neutral Potential (Green): These areas represent regions with near-zero potential.
The MEP surface is a valuable descriptor for understanding molecular recognition, as it highlights the electrostatic complementarity required for a ligand to bind to a receptor site. chemrxiv.org
Molecular Dynamics (MD) Simulations for Ligand-Target Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and binding stability of a ligand within a biological target, such as a protein or enzyme. nih.gov
In the context of this compound, an MD simulation would typically involve placing the molecule (the ligand) into the binding site of a target protein. The entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. mdpi.com The simulation is run for a specific duration (e.g., 100 nanoseconds), and the resulting trajectory is analyzed. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation. A stable RMSD for the protein backbone and the ligand indicates that the system has reached equilibrium and the binding pose is stable. mdpi.com
Root Mean Square Fluctuation (RMSF): This measures the flexibility of individual residues in the protein, highlighting which parts of the protein are rigid and which are more dynamic during the ligand's binding.
Interaction Energy Analysis: This calculation quantifies the binding affinity by summing the van der Waals and electrostatic interaction energies between the ligand and the protein.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time, identifying key interactions that stabilize the complex.
These simulations can validate docking poses and provide a dynamic understanding of the molecular recognition process, which is critical in rational drug design. fz-juelich.dersc.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities and pharmacokinetic properties of chemical compounds. These in silico methods leverage the chemical structure of a molecule to forecast its behavior, thereby accelerating the identification of promising drug candidates and reducing the reliance on extensive experimental screening. For this compound and its analogs, these computational approaches have been instrumental in exploring their therapeutic potential.
Computational Screening for Predictive Biological Activities
Computational screening, often guided by QSAR models, has been employed to predict the biological activities of quinoline derivatives, including those structurally related to this compound. These studies establish a mathematical relationship between the physicochemical properties of the compounds and their biological activities, allowing for the virtual screening of large libraries of molecules to identify those with the highest probability of being active.
Derivatives of quinoline-4-carboxylic acid have been the subject of numerous computational screening studies to predict a wide range of biological activities. These investigations have highlighted the potential of this scaffold in various therapeutic areas. For instance, QSAR models have been developed to predict the inhibitory activity of quinoline derivatives against targets such as P-glycoprotein, which is implicated in cancer multidrug resistance.
Furthermore, in silico methods have been crucial in identifying the potential of 2-aryl-quinoline-4-carboxylic acid derivatives as antileishmanial agents. These computational approaches help in understanding the structural requirements for activity and in designing new compounds with enhanced potency. The quinoline scaffold is recognized for its broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, making it a frequent subject of computational exploration.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the existing models for structurally similar quinoline-4-carboxylic acid esters and amides provide valuable insights. For example, studies on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters have demonstrated their potential as antiproliferative agents through in silico screening. The general findings from these studies suggest that the quinoline-4-carboxylate core is a key pharmacophore and that modifications at various positions can modulate the biological activity. The predictions from these models guide the synthesis of novel derivatives with potentially improved therapeutic effects.
A summary of predicted activities for various quinoline-4-carboxylate derivatives based on computational screening is presented in the table below.
| Derivative Class | Predicted Biological Activity | Computational Method |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition (Anticancer) | QSAR Modeling |
| 2-aryl-quinoline-4-carboxylic acid derivatives | Antileishmanial | Inverse Virtual Screening, Molecular Docking |
| 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid esters | Antiproliferative | In silico ADMET prediction |
| Quinolone derivatives | Antibacterial (DNA gyrase inhibitors) | 3D-QSAR (CoMFA, CoMSIA) |
Pharmacokinetic Parameter Prediction (e.g., ADMET Profiling)
In addition to predicting biological activity, computational models are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This in silico ADMET profiling is a critical step in the early stages of drug development, as it helps to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.
For quinoline derivatives, including esters of quinoline-4-carboxylic acid, various computational tools and web servers are utilized to predict their ADMET properties. These predictions are based on the compound's structure and physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight.
Studies on a range of quinoline derivatives have provided insights into the likely ADMET profile of this compound. For instance, in silico ADMET studies on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters indicated that these molecules generally exhibit an acceptable range in their predicted ADMET properties. Similarly, computational analysis of quinoline-1,4-quinone hybrids has been used to predict their bioavailability and toxicological properties.
The predicted pharmacokinetic parameters for a series of 2-phenyl quinoline-4-carboxamide derivatives, which share the quinoline-4-carboxylic acid core, have been investigated using in silico methods. These studies often assess compliance with established drug-likeness rules, such as Lipinski's rule of five. While some derivatives in that study showed deviations, many exhibited promising ADMET profiles.
A representative set of predicted ADMET properties for quinoline derivatives, which can be extrapolated to estimate the profile of this compound, is detailed in the table below. These values are derived from computational studies on structurally related compounds.
| Parameter | Predicted Value/Range for Related Quinolines | Significance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Variable (Generally low to moderate) | Predicts the likelihood of crossing into the central nervous system. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 Inhibition | Substrate/Inhibitor of various isoforms (e.g., CYP1A2, CYP2C9, CYP2D6) | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Indicates potential for renal excretion. |
| Toxicity | ||
| AMES Toxicity | Generally Non-mutagenic | Predicts the likelihood of causing DNA mutations. |
| hERG Inhibition | Variable | Assesses the risk of cardiotoxicity. |
| Hepatotoxicity | Low to Moderate risk | Predicts the potential for liver damage. |
It is important to note that these are predictive data based on computational models and require experimental validation. However, they provide a valuable initial assessment of the pharmacokinetic profile of this compound and guide further experimental studies.
Future Research Directions and Therapeutic Potential of Methyl Quinoline 4 Carboxylate Derivatives
The quinoline (B57606) scaffold, a cornerstone in medicinal chemistry, continues to offer a fertile ground for the discovery of novel therapeutic agents. Derivatives of methyl quinoline-4-carboxylate (B1235159), in particular, are the subject of intensive research aimed at harnessing their broad pharmacological potential. Future efforts are strategically focused on optimizing these molecules for enhanced clinical efficacy, exploring new therapeutic applications, developing sophisticated delivery systems, and navigating the complex path from laboratory discovery to patient care.
Q & A
Q. Q1: What are the common synthetic routes for preparing methyl quinoline-4-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of quinoline-4-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄ or POCl₃). A critical step involves controlling reaction temperature (80–100°C) and ensuring anhydrous conditions to maximize yield . Alternative pathways include nucleophilic substitution of halogenated precursors (e.g., 4-bromoquinoline derivatives) with methyl carboxylate nucleophiles. Optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .
Q. Q2: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming ester functionality (e.g., methyl ester peaks at δ ~3.9–4.1 ppm) and quinoline ring proton environments .
- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the quinoline ring and ester group. For example, disorder in carboxyl groups (common in esters) can be modeled using programs like SHELXL .
- HRMS : Validates molecular formula via exact mass analysis (e.g., [M+H]⁺ for C₁₂H₁₁NO₂: 209.08) .
Advanced Research Questions
Q. Q3: How do substituent modifications at the quinoline 8-position influence electronic properties and reactivity?
Introducing electron-withdrawing groups (e.g., nitro at C8) increases electrophilicity at the C4 carboxylate, facilitating nucleophilic substitution. DFT calculations (e.g., TPSSh/def2-TZVP with PCM solvent models) reveal reduced electron density at the ester carbonyl, correlating with enhanced reactivity in cross-coupling reactions. Substituent effects on HOMO-LUMO gaps also impact photophysical properties .
Q. Q4: What challenges arise in resolving crystallographic disorder in this compound derivatives?
Disordered carboxyl or ester groups complicate electron density maps. Strategies include:
- Using twin refinement in SHELXL .
- Applying restraints to bond lengths/angles for disordered regions.
- Analyzing π-π stacking interactions (e.g., centroid distances ~3.5–3.9 Å) to stabilize crystal packing .
Example: In 4-methylphenyl quinoline-2-carboxylate, dihedral angles between quinoline and benzene rings (78–88°) were resolved via high-resolution data (<0.8 Å) .
Q. Q5: How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| Methoxy | C7 | Enhances antimicrobial activity via H-bonding with target enzymes | |
| Chloro | C2 | Increases lipophilicity, improving blood-brain barrier penetration | |
| Amino | C4 | Facilitates metal chelation, relevant in anticancer studies |
Q. Q6: What mechanistic insights explain the hydrolysis of this compound under physiological conditions?
The ester undergoes base-catalyzed hydrolysis to quinoline-4-carboxylic acid, critical for prodrug activation. Kinetic studies (pH 7.4 buffer, 37°C) show pseudo-first-order kinetics, with half-lives dependent on electron-withdrawing substituents. LC-MS/MS monitors intermediates like tetrahedral oxyanion transition states .
Methodological Considerations
Q. Q7: How can computational tools like OLEX2 and SHELX improve refinement of this compound crystal structures?
- OLEX2 : Integrates structure solution (via charge flipping), refinement (SHELXL), and analysis (e.g., hydrogen-bond networks) in a single workflow. Its GUI simplifies handling twinning or disorder .
- SHELXL : Robust for small-molecule refinement, particularly with high-resolution data (<1.0 Å). Key parameters:
TWINandBASFfor twinned crystals;DELUandSIMUrestraints for disordered regions .
Q. Q8: What experimental protocols mitigate side reactions during functionalization of this compound?
- Nucleophilic substitution : Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI for Ullmann coupling) to reduce ester hydrolysis .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and anhydrous conditions to prevent deborylation .
- Reduction : NaBH₄/CeCl₃ selectively reduces nitro groups to amines without affecting the ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
